(7-Nitro-1h-indol-3-yl)methanamine
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Overview
Description
(7-Nitro-1h-indol-3-yl)methanamine is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound this compound is characterized by a nitro group at the seventh position and a methanamine group at the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-1h-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method involves the nitration of 1H-indole to produce 7-nitro-1H-indole, which is then subjected to a Mannich reaction to introduce the methanamine group at the third position. The reaction conditions often include the use of nitric acid for nitration and formaldehyde with a secondary amine for the Mannich reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield (7-Amino-1H-indol-3-yl)methanamine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: (7-Amino-1H-indol-3-yl)methanamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Nitro-1h-indol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Nitro-1h-indol-3-yl)methanamine is largely dependent on its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
(7-Nitro-1H-indole): Lacks the methanamine group, which may result in different biological activities.
(7-Amino-1H-indol-3-yl)methanamine: The reduced form of (7-Nitro-1h-indol-3-yl)methanamine, with an amino group instead of a nitro group.
(5-Nitro-1H-indol-3-yl)methanamine: Similar structure but with the nitro group at the fifth position.
Uniqueness: this compound is unique due to the specific positioning of the nitro and methanamine groups, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
(7-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H,4,10H2 |
InChI Key |
VGFMXYJBUNKXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CN |
Origin of Product |
United States |
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